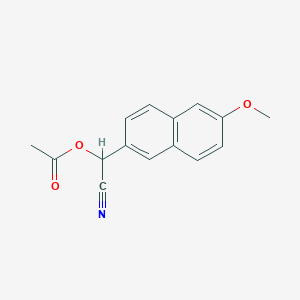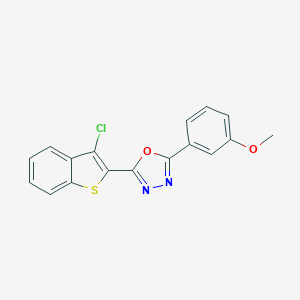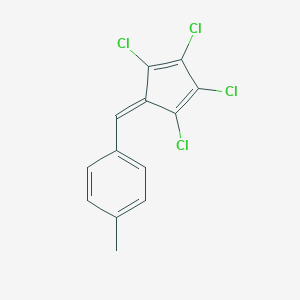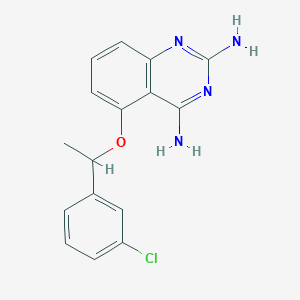![molecular formula C17H17NO3 B522857 N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
N-[3-(allyloxy)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB9029936 is a potent inhibitor of filamentation and biofilm formation by the Candida albicans SC5314 strain.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been studied extensively. These studies include the synthesis, characterization, and analysis of intermolecular interactions using methods like X-ray diffraction and DFT calculations. It's noted that interactions like dimerization and crystal packing significantly influence the molecular geometry, especially the dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Synthesis and Antiviral Activity
N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been synthesized and evaluated for their antiviral activities, particularly against Enterovirus 71 (EV 71). These compounds have shown promising results as potential leads for the development of anti-EV 71 drugs (Ji et al., 2013).
Catalytic Applications
Studies have reported the use of Rh(III)-catalyzed direct C−H cyanation of N-methoxybenzamides, an approach that could be relevant for derivatives like N-[3-(allyloxy)phenyl]-4-methoxybenzamide. This method is noted for its environmental friendliness and efficiency in producing a variety of ortho-cyanated N-methoxybenzamides (Zhang et al., 2015).
Antimicrobial Applications
A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed potential therapeutic intervention for treating microbial diseases (Desai et al., 2013).
Role in Bacterial Cell Division
3-Methoxybenzamide, a related compound, is known to inhibit cell division in Bacillus subtilis, affecting the cell division system involving FtsZ function. This suggests the potential role of similar compounds in bacterial cell division inhibition (Ohashi et al., 1999).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, have been studied for their electrochemical oxidation mechanisms, which are crucial in understanding their free radical scavenging activity as antioxidants (Jovanović et al., 2020).
Solid State Structure of Antidiabetic Drugs
The structure of glibenclamide, an antidiabetic drug containing a 2-methoxybenzamide group, was studied in both solution and solid state. This research provides insights into the behavior of such compounds under various conditions (Sanz et al., 2012).
Anti-virulence Compound against Candida Infections
N-[3-(allyloxy)-phenyl]-4-methoxybenzamide itself has been identified as a potent inhibitor of filamentation and biofilm formation by Candida albicans, representing a lead candidate for anti-virulence approaches against C. albicans infections (Romo et al., 2018).
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-methoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-11-21-16-6-4-5-14(12-16)18-17(19)13-7-9-15(20-2)10-8-13/h3-10,12H,1,11H2,2H3,(H,18,19) |
Clave InChI |
AQYBWQJWMBGWBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CB-9029936; CB 9029936; CB9029936 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)

![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)



![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)
![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)
![N-[3-(4-fluorophenoxy)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B525192.png)
